Potassium 5-(furan-2-yl)-1,3,4-oxadiazole-2-carboxylate
Description
Properties
IUPAC Name |
potassium;5-(furan-2-yl)-1,3,4-oxadiazole-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O4.K/c10-7(11)6-9-8-5(13-6)4-2-1-3-12-4;/h1-3H,(H,10,11);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPINRBIUWBHFOY-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN=C(O2)C(=O)[O-].[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3KN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazide Cyclization with Dialkyl Oxalate
A patented three-step synthesis, as described in CN104974106A, forms the basis for large-scale production. The method avoids highly toxic reagents and prioritizes cost-effective intermediates:
Step 1: Ammonolysis of Dialkyl Oxalate
Dialkyl oxalate (e.g., diethyl oxalate) reacts with hydrazine hydrate in ethanol under reflux to yield monoalkyl oxalate hydrazide. This intermediate is critical for subsequent acylation. The reaction is typically conducted at 60–80°C for 4–6 hours, achieving >85% conversion.
Step 2: Acylation with Fatty Acid Anhydrides
Monoalkyl oxalate hydrazide undergoes acylation with furan-2-carbonyl chloride or analogous fatty acid anhydrides in dichloromethane. The reaction is catalyzed by triethylamine, producing 2-hydrazide-monoalkyl oxalate. Spectral confirmation via $$ ^1H $$-NMR reveals characteristic peaks at δ 7.45–8.4 for aromatic protons and δ 9.25–9.60 for NH groups.
Step 3: Dehydration and Cyclization
Heating the acylated intermediate with phosphorus oxychloride (POCl$$_3$$) at 60–65°C induces cyclization, forming 5-(furan-2-yl)-1,3,4-oxadiazole-2-carboxylic acid alkyl ester. The exothermic release of nitrogen gas signifies reaction completion.
Final Hydrolysis to Potassium Salt
The alkyl ester is hydrolyzed using aqueous potassium hydroxide (KOH) in ethanol/water (1:1). After neutralization and recrystallization, the potassium salt is obtained in >90% purity.
Direct Cyclization of Carboxylic Acid Hydrazides
An alternative route, adapted from antimicrobial agent syntheses, employs 5-(furan-2-yl)-1,3,4-oxadiazole-2-carboxylic acid hydrazide as a precursor:
- Hydrazide Preparation : Furan-2-carboxylic acid hydrazide is treated with carbon disulfide (CS$$_2$$) in alkaline media (e.g., KOH/ethanol), forming a thiocarbazate intermediate.
- Cyclization : Refluxing the thiocarbazate with POCl$$3$$ eliminates hydrogen sulfide (H$$2$$S), yielding the parent carboxylic acid.
- Neutralization : The free acid is dissolved in methanolic KOH, followed by solvent evaporation to isolate the potassium salt.
This method achieves moderate yields (70–75%) but requires stringent control over POCl$$_3$$ stoichiometry to prevent over-chlorination.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Enhancements
- Triethylamine : Accelerates acylation by scavenging HCl, reducing reaction time from 8 to 3 hours.
- Microwave Assistance : Pilot-scale trials using microwave irradiation (100 W, 80°C) cut cyclization time by 40%.
Industrial Production Considerations
The CN104974106A method is favored for scalability due to:
- Cost-Effective Reagents : Dialkyl oxalates and hydrazine hydrate are commodity chemicals.
- Solvent Recycling : Ethanol and dichloromethane are recovered via distillation, reducing waste.
- Safety Profile : Avoids azide intermediates and highly corrosive agents, aligning with green chemistry principles.
Analytical Characterization
Spectroscopic Data :
- IR (KBr) : $$ \nu{\text{C=O}} $$ at 1694 cm$$^{-1}$$, $$ \nu{\text{furan C-O-C}} $$ at 1256 cm$$^{-1}$$.
- $$ ^1H $$-NMR (D$$2$$O) : δ 6.45–7.85 (furan protons), δ 4.15 (NH$$2$$, exchangeable).
- Mass Spectrometry : m/z 218.21 [M$$^+$$], consistent with molecular formula C$$7$$H$$3$$KN$$2$$O$$4$$.
Thermal Stability : Differential scanning calorimetry (DSC) shows decomposition onset at 210°C, suitable for pharmaceutical formulation.
Chemical Reactions Analysis
Chemical Reactions Involving Potassium 5-(furan-2-yl)-1,3,4-oxadiazole-2-carboxylate
This compound can engage in various chemical reactions due to its reactive functional groups:
-
Oxidation Reactions : It can react with oxidizing agents like potassium permanganate.
-
Substitution Reactions : It reacts with nucleophiles such as amines or thiols.
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Cyclization Reactions : Further cyclization reactions can occur to form more complex heterocyclic compounds.
Reaction Conditions:
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate | Moderate temperature, ethanol or acetonitrile |
| Substitution | Amines or thiols | Moderate temperature, ethanol or acetonitrile |
Research Findings and Data
Recent studies have highlighted the importance of oxadiazole derivatives in pharmaceuticals. For instance, compounds with similar structures have shown significant antimicrobial activities against various bacteria and fungi . The structural diversity of these compounds allows for tailored biological activities, making them promising candidates for drug development.
Biological Activity Data:
| Compound Type | Biological Activity | Reference |
|---|---|---|
| Oxadiazole derivatives | Antimicrobial, antifungal | |
| Furan-oxadiazole derivatives | Enhanced antimicrobial effects |
Scientific Research Applications
Antimicrobial Activity
Potassium 5-(furan-2-yl)-1,3,4-oxadiazole-2-carboxylate has shown significant antimicrobial properties against various bacterial strains. Research indicates that compounds containing the oxadiazole moiety exhibit enhanced activity against both gram-positive and gram-negative bacteria.
Case Study: Antibacterial Efficacy
In a study evaluating the antibacterial activity of oxadiazole derivatives, it was found that compounds similar to this compound demonstrated potent inhibition against Bacillus cereus and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were significantly lower than those of traditional antibiotics, suggesting a promising alternative for combating resistant bacterial strains .
Anticancer Properties
The anticancer potential of this compound is another area of active research. The compound has been tested against various cancer cell lines, revealing notable cytotoxic effects.
Case Study: Cytotoxicity Against Cancer Cell Lines
In vitro studies have shown that this compound exhibits selective cytotoxicity against liver carcinoma cells (HUH7). The IC50 values were reported to be lower than those of established chemotherapeutic agents such as 5-Fluorouracil (5-FU), indicating its potential as a lead compound for further development in cancer therapy .
Agricultural Applications
Beyond its medicinal uses, this compound may also find applications in agriculture as a pesticide or fungicide. The furan and oxadiazole structures are known for their biological activity and could enhance the efficacy of crop protection agents.
Case Study: Pesticidal Activity
Research has suggested that derivatives of oxadiazoles can act as effective fungicides against plant pathogens. The incorporation of potassium salts may improve solubility and bioavailability in agricultural formulations, making them suitable for field applications .
Summary Table of Applications
| Application Type | Activity Description | Notable Findings |
|---|---|---|
| Antimicrobial | Effective against gram-positive and gram-negative bacteria | MIC values lower than traditional antibiotics |
| Anticancer | Cytotoxic effects on liver carcinoma cells | IC50 values better than established chemotherapeutics |
| Agricultural | Potential use as a pesticide/fungicide | Effective against plant pathogens |
Mechanism of Action
The mechanism of action of Potassium 5-(furan-2-yl)-1,3,4-oxadiazole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The furan and oxadiazole rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which can modulate the activity of the target molecules. These interactions can lead to the inhibition or activation of specific biochemical pathways, depending on the context .
Comparison with Similar Compounds
Substituent Variations at the 5-Position
The 5-position of the oxadiazole ring is critical for modulating physicochemical and biological properties. Key analogues include:
Key Observations :
- Furan-2-yl vs. Methyl : The furan group increases molecular weight and π-electron density compared to methyl, likely contributing to antifungal activity via hydrophobic or π-π interactions with fungal enzymes like thioredoxin reductase .
- Pyridin-4-yl : The nitrogen-rich pyridine substituent may enable metal coordination, expanding applications in catalysis or metallodrugs .
Functional Group Variations at the 2-Position
The 2-position functional group influences solubility and reactivity:
Biological Activity
Potassium 5-(furan-2-yl)-1,3,4-oxadiazole-2-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
This compound features a furan ring fused with an oxadiazole ring. The molecular formula is , with a molecular weight of 218.21 g/mol. The compound is characterized by its unique structural properties that contribute to its biological activity .
The biological activity of this compound is attributed to its ability to interact with various molecular targets. The furan and oxadiazole rings facilitate non-covalent interactions such as hydrogen bonding and π-π stacking, which can modulate the activity of enzymes or receptors involved in critical biochemical pathways. This modulation can lead to either inhibition or activation of these pathways, depending on the context.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against several cancer cell lines:
In vitro studies have demonstrated that this compound induces apoptosis in cancer cells through mechanisms involving caspase activation and modulation of apoptotic markers such as p53 .
Antimicrobial Activity
The compound also exhibits promising antimicrobial properties. It has been tested against various bacterial strains, showing greater efficacy against Gram-positive bacteria compared to Gram-negative ones:
| Bacterial Strain | Activity | Notes |
|---|---|---|
| Staphylococcus aureus | Moderate | Effective at lower concentrations |
| Escherichia coli | Weak | Less effective compared to Gram-positive |
The presence of the oxadiazole moiety enhances the lipophilicity of the compound, facilitating its penetration through cell membranes to reach intracellular targets .
Case Studies and Research Findings
- Cytotoxicity Studies : A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant cell death in MCF-7 cells with an IC50 value significantly lower than traditional chemotherapeutics like doxorubicin .
- Mechanistic Insights : Molecular docking studies revealed strong hydrophobic interactions between the compound and target proteins involved in cancer progression. This suggests a potential for developing new therapeutic agents based on this compound's structure .
- Antimicrobial Testing : In a comparative analysis against standard antibiotics, this compound demonstrated superior activity against specific strains of bacteria, indicating its potential as a lead compound for antibiotic development .
Q & A
Q. What is the optimized synthetic route for Potassium 5-(furan-2-yl)-1,3,4-oxadiazole-2-carboxylate?
Methodological Answer: The synthesis typically involves cyclocondensation of furan-2-carbohydrazide with a suitable carbonyl source (e.g., potassium chlorooxalate) under reflux in a polar aprotic solvent (e.g., DMF or THF). Post-reaction, the potassium salt is precipitated using cold ethanol and purified via recrystallization. Key steps include monitoring reaction progress via TLC and confirming the absence of unreacted hydrazide using IR spectroscopy (absence of N–H stretch at ~3300 cm⁻¹). Similar protocols are described for structurally related potassium oxadiazole carboxylates .
Q. Which spectroscopic techniques are critical for structural confirmation?
Methodological Answer:
- High-Resolution Mass Spectrometry (HRMS): To verify molecular ion peaks (e.g., [M–K]⁻) and isotopic patterns.
- NMR Spectroscopy: ¹H NMR to confirm furan protons (δ 6.3–7.5 ppm) and oxadiazole ring protons (if present); ¹³C NMR for carbonyl (C=O, ~165–170 ppm) and oxadiazole carbons.
- IR Spectroscopy: Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C–O–C of oxadiazole).
- Elemental Analysis: To validate potassium content (~15–20% by weight) .
Q. What are the solubility and stability profiles of this compound?
Methodological Answer:
- Solubility: Highly soluble in polar solvents (water, DMSO, DMF) due to ionic character; sparingly soluble in ethanol or acetone. Conduct a stepwise solubility test with solvent gradients.
- Stability: Hygroscopic; store under inert atmosphere (argon) at 4°C. Stability in aqueous solutions is pH-dependent—avoid prolonged exposure to strong acids/bases to prevent oxadiazole ring hydrolysis .
Advanced Research Questions
Q. How can computational modeling predict electronic properties for structure-activity relationships (SAR)?
Methodological Answer:
- Density Functional Theory (DFT): Optimize the molecular geometry using B3LYP/6-31G(d) to calculate frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps. This identifies reactive sites for electrophilic/nucleophilic interactions.
- Molecular Docking: Screen against target proteins (e.g., STAT3 for anticancer activity) using AutoDock Vina. Validate with in vitro assays (e.g., enzyme inhibition IC₅₀) to correlate computational predictions with experimental results .
Q. How to resolve contradictions in X-ray crystallographic data refinement?
Methodological Answer:
- Data Collection: Ensure high-resolution (<1.0 Å) data to minimize noise.
- Refinement in SHELX: Use SHELXL for least-squares refinement. Address disorder in the furan ring or potassium coordination using PART and ISOR commands.
- Validation: Check R-factors (R₁ < 0.05) and residual density maps. If twinning is suspected (e.g., MEREDITH test), apply TWIN/BASF commands. Cross-validate with Hirshfeld surface analysis .
Q. What mechanistic insights explain its biological activity in enzyme inhibition?
Methodological Answer:
- Enzyme Assays: Use fluorescence-based assays (e.g., trypsin inhibition) to measure activity. Pre-incubate the compound with the enzyme and monitor substrate cleavage kinetics.
- Mechanistic Probes: Conduct site-directed mutagenesis on catalytic residues (e.g., serine in proteases) to identify binding interactions. Pair with molecular dynamics simulations to study conformational changes .
Q. How to optimize synthetic yield while minimizing byproduct formation?
Methodological Answer:
- Reaction Optimization: Use Design of Experiments (DoE) to vary temperature (80–120°C), solvent (DMF vs. THF), and stoichiometry (1:1 to 1:1.2 hydrazide:carbonyl).
- Byproduct Analysis: Employ LC-MS to detect intermediates (e.g., open-chain hydrazones). Quench side reactions by adding scavengers (e.g., molecular sieves for water-sensitive steps) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
